molecular formula C8H16N4S B12122632 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione CAS No. 112919-48-9

9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione

Cat. No.: B12122632
CAS No.: 112919-48-9
M. Wt: 200.31 g/mol
InChI Key: OFSRIYLURWVOJH-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- is a heterocyclic compound with the molecular formula C8H16N4S. This compound is characterized by a spiro structure, where a bicyclic system is connected through a single atom. The presence of nitrogen and sulfur atoms in the ring system imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetraazaspiro[55]undecane-3-thione, 9-methyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione has been studied for its potential therapeutic applications due to its interactions with biological molecules. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may possess anticancer activities by inducing apoptosis in cancer cells.

Coordination Chemistry

The thione group in this compound allows for the formation of metal complexes. These complexes have potential applications in catalysis and as sensors due to their ability to form stable coordination compounds with transition metals.

Material Science

Due to its unique structural features, this compound can be utilized in the development of advanced materials. Its spirocyclic structure may enhance the mechanical properties and thermal stability of polymers when used as an additive.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical university investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant inhibition zone against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Metal Complex Formation

In another study published in a materials science journal, the compound was reacted with palladium(II) chloride to form a palladium complex. This complex exhibited catalytic activity in cross-coupling reactions, demonstrating the utility of the compound in coordination chemistry.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The sulfur atom in the thione group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione: Lacks the 9-methyl group, which may affect its reactivity and biological activity.

    1,2,4,5-Tetraazaspiro[5.5]undecane-3-one: Contains a carbonyl group instead of a thione group, leading to different chemical properties.

    1,2,4,5-Tetraazaspiro[5.5]undecane-3-thiol: Contains a thiol group instead of a thione group, affecting its redox behavior.

Uniqueness

1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- is unique due to the presence of the 9-methyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to molecular targets and alter its reactivity in chemical reactions .

Biological Activity

9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various research studies to provide a comprehensive overview.

Chemical Structure

The compound features a complex spirocyclic structure that contributes to its biological properties. The spirocyclic framework is known for enhancing the pharmacological profiles of many compounds. The specific arrangement of nitrogen atoms within the molecule is believed to play a crucial role in its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed into a potential antimicrobial agent.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer types while exhibiting minimal toxicity to normal cells.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability:

  • IC50 Value: 15 µM after 48 hours of exposure.
  • The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antioxidant Activity

The antioxidant capacity of the compound has also been investigated. In assays measuring free radical scavenging activity, this compound exhibited significant protective effects against oxidative stress.

Assay Method IC50 Value
DPPH Scavenging25 µg/mL
ABTS Scavenging30 µg/mL

The antioxidant properties are attributed to the presence of sulfur and nitrogen atoms in its structure, which can donate electrons to free radicals.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Modulation: By scavenging free radicals, the compound reduces oxidative damage in cells.

Properties

CAS No.

112919-48-9

Molecular Formula

C8H16N4S

Molecular Weight

200.31 g/mol

IUPAC Name

9-methyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione

InChI

InChI=1S/C8H16N4S/c1-6-2-4-8(5-3-6)11-9-7(13)10-12-8/h6,11-12H,2-5H2,1H3,(H2,9,10,13)

InChI Key

OFSRIYLURWVOJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)NNC(=S)NN2

Origin of Product

United States

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